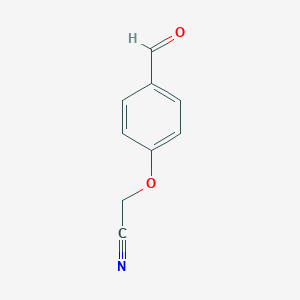

2-(4-Formylphenoxy)acetonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-formylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOUEVUVWQOUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377430 | |

| Record name | 2-(4-formylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385383-45-9 | |

| Record name | 2-(4-Formylphenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385383-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-formylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Formylphenoxy Acetonitrile

Strategies Involving Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a direct and widely utilized approach for the synthesis of 2-(4-formylphenoxy)acetonitrile. This method hinges on the reaction of a phenoxide with a halogenated acetonitrile (B52724).

Utilizing 4-Hydroxybenzaldehyde (B117250) and Halogenated Acetonitriles

A primary and efficient route to this compound involves the reaction of 4-hydroxybenzaldehyde with a halogenated acetonitrile, most commonly chloroacetonitrile (B46850) or bromoacetonitrile. wikipedia.org In this Williamson ether synthesis, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the halogenated acetonitrile, displacing the halide and forming the desired ether linkage.

The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile, or acetone. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions.

Optimization of Reaction Conditions and Yields

The efficiency of the nucleophilic substitution can be significantly influenced by the reaction conditions. Key parameters that are often optimized include:

Base: Stronger bases like sodium hydride can lead to faster reaction times but may also promote side reactions. Milder bases such as potassium carbonate are often preferred for cleaner reactions, albeit sometimes requiring longer reaction times or higher temperatures.

Solvent: Polar aprotic solvents are ideal as they solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile.

Temperature: The reaction is often heated to increase the rate of reaction. However, excessive heat can lead to decomposition of the product or starting materials.

Leaving Group: Bromoacetonitrile is generally more reactive than chloroacetonitrile, which can lead to shorter reaction times or allow for milder reaction conditions.

Careful optimization of these factors allows for high yields of this compound.

Approaches via Knoevenagel Condensation and Cyanidation

An alternative synthetic strategy involves the Knoevenagel condensation. rsc.orgresearchgate.netsciensage.infoacgpubs.orgresearchgate.net This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. sciensage.info In the context of this compound synthesis, this would typically involve the condensation of 4-formylbenzaldehyde with a compound containing an active methylene (B1212753) group, followed by a cyanidation step. smolecule.com While less direct than nucleophilic substitution, this method can be advantageous depending on the availability of starting materials. Several methods have been reported for the synthesis of 2-(4-Formylphenyl)acetonitrile, including the Knoevenagel condensation of 4-formylbenzaldehyde with acetonitrile. smolecule.com

The Knoevenagel condensation itself is often catalyzed by a base and can be performed under various conditions, including solvent-free and water-mediated processes, reflecting a move towards greener chemistry. rsc.orgresearchgate.net The subsequent cyanidation step would introduce the nitrile functionality to complete the synthesis.

Multi-step Synthetic Routes from Key Precursors

For more complex syntheses or when specific precursors are more readily available, multi-step routes are employed. researchgate.netyoutube.comyoutube.comyoutube.comyoutube.com These routes often involve the initial preparation of key intermediates which are then coupled to form the final product.

Preparation of Acylamide and Acetate (B1210297) Intermediates

In some multi-step syntheses, acylamide and acetate intermediates are prepared first. nih.gov For instance, a precursor containing a phenolic hydroxyl group might be reacted with a protected amino acid or an acetate derivative. This creates a more complex intermediate that can then be further modified. A study describes the synthesis of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives, which are a new class of acetylcholinesterase inhibitors. nih.gov

Coupling Reactions with Phenolic Aldehyde Precursors

The final step in these multi-step syntheses often involves a coupling reaction with a phenolic aldehyde precursor. mdpi.comresearchgate.net This could be a Williamson ether synthesis, as described earlier, or other coupling reactions depending on the functional groups present in the intermediates. For example, an intermediate containing a suitable leaving group could be coupled with 4-hydroxybenzaldehyde to form the final this compound product.

Based on the current scientific literature available, there are no specific research findings detailing the catalytic synthesis of this compound using N-Heterocyclic Carbene (NHC) catalysis. While N-Heterocyclic Carbenes are recognized as versatile organocatalysts for a wide array of chemical transformations, their specific application to the synthesis of this particular compound has not been documented in the accessible research.

N-Heterocyclic Carbenes have demonstrated significant utility in catalyzing various reactions, including the transformation of aldehydes and the formation of carbon-heteroatom bonds. rsc.orgnih.govnih.govrsc.org Their unique electronic properties allow them to act as potent nucleophiles and bases, facilitating reactions that are often challenging to achieve with other catalytic systems. rsc.orgnih.gov Research has explored their role in cycloaddition reactions, the up-conversion of aldehydes to electron donors, and the synthesis of various heterocyclic compounds. rsc.orgnih.govrsc.org

Despite the broad applicability of NHC catalysis, its use in the direct synthesis of this compound from its precursors is not described. The synthesis of related structures, such as β-ketonitriles, has been achieved through transition-metal-catalyst-free methods. rsc.org Additionally, other catalytic systems, like silica-stabilized covalent triazine frameworks and iron/magnesium oxide catalysts, have been employed for the synthesis of different nitrile-containing compounds or for reactions involving acetonitrile. rsc.orgresearchgate.net

Further research is required to explore the potential of N-Heterocyclic Carbene catalysis for the synthesis of this compound. Such studies would need to investigate suitable starting materials, catalyst systems, and reaction conditions to develop an efficient and selective methodology.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 4 Formylphenoxy Acetonitrile

Reactions Involving the Formyl Group (–CHO)

The formyl group (–CHO) is a key functional group that imparts significant reactivity to 2-(4-formylphenoxy)acetonitrile. The carbon atom of the formyl group is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows for a variety of chemical transformations, including condensation reactions, reduction, and nucleophilic additions.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds. In the context of this compound, the formyl group readily participates in these reactions.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. libretexts.orgwjpsonline.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. nih.gov The reaction is typically catalyzed by an acid and the pH must be carefully controlled for optimal results. libretexts.org

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of the formyl group, forming a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of water yield the stable Schiff base. libretexts.org These reactions can be carried out under mild conditions, sometimes even in the absence of a solvent. wjpsonline.com

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Aniline | N-((4-(cyanomethoxy)phenyl)methylene)aniline |

| This compound | 4-Methoxyaniline | N-((4-(cyanomethoxy)phenyl)methylene)-4-methoxyaniline |

This table presents hypothetical examples based on the known reactivity of formyl groups with primary amines.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org In this reaction, this compound acts as the aldehyde component. Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which makes the methylene protons acidic. wikipedia.org

The reaction is typically base-catalyzed, with the base abstracting a proton from the active methylene compound to generate a carbanion. banglajol.info This carbanion then acts as a nucleophile, attacking the formyl carbon of this compound. wikipedia.org Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.org A variety of bases can be used, from weak amines to stronger inorganic bases. banglajol.info In some cases, the reaction can be promoted by catalysts like lemon juice, offering a greener alternative.

Table 2: Knoevenagel Condensation Reactions

| Reactant 1 | Active Methylene Compound | Catalyst | Product |

| This compound | Malononitrile | Piperidine (B6355638) | 2-((4-(cyanomethoxy)phenyl)methylene)malononitrile |

| This compound | Ethyl cyanoacetate | Sodium ethoxide | Ethyl 2-cyano-3-(4-(cyanomethoxy)phenyl)acrylate |

| This compound | Cyanoacetamide | Urea (microwave) | 2-Cyano-3-(4-(cyanomethoxy)phenyl)acrylamide |

This table illustrates potential Knoevenagel condensation reactions based on established methodologies. banglajol.infoorganic-chemistry.org

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (H2NNH2·H2O) results in the formation of a hydrazone. wikipedia.orgnumberanalytics.com This reaction is analogous to Schiff base formation, where hydrazine acts as the nucleophile. libretexts.orglibretexts.org The initial nucleophilic attack of the hydrazine on the formyl carbon is followed by dehydration to yield the hydrazone. numberanalytics.com

Hydrazones are stable compounds and serve as important intermediates in various organic transformations. wikipedia.org For instance, they are key intermediates in the Wolff-Kishner reduction, a method for converting carbonyl groups to methylene groups. libretexts.orglibretexts.org

Table 3: Hydrazone Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | (E)-(4-(cyanomethoxy)benzylidene)hydrazine |

This table shows a representative hydrazone formation reaction.

Reduction Reactions

The formyl group of this compound can be reduced to a primary alcohol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon, which upon workup with a proton source, yields the corresponding alcohol, 2-(4-(hydroxymethyl)phenoxy)acetonitrile.

Nucleophilic Addition Reactions

Beyond condensation reactions, the formyl group of this compound is susceptible to a wide range of nucleophilic addition reactions. wikipedia.org In these reactions, a nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a new single bond. libretexts.org

A notable example is the addition of cyanide, which leads to the formation of a cyanohydrin. libretexts.org This reaction involves the attack of a cyanide ion on the formyl carbon, followed by protonation of the resulting alkoxide to give a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org Another important nucleophilic addition is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a secondary alcohol after acidic workup. youtube.com

Reactions Involving the Nitrile Group (–CN)

The nitrile group in this compound is a valuable functional handle for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles. Its reactions are characterized by transformations that leverage the electrophilicity of the nitrile carbon and the nucleophilicity of the adjacent methylene group.

Cyclization Reactions for Heterocycle Synthesis

The strategic placement of the nitrile and the active methylene group (the -CH2- adjacent to the nitrile) in this compound makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic systems.

Thorpe-Ziegler Reaction: This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.org While this compound is not a dinitrile itself, its structural motif is highly analogous to substrates used in related cyclizations. For instance, the related compound (2-cyanomethoxy-phenoxy)-acetonitrile undergoes a Thorpe-Ziegler cyclization. In this reported procedure, treatment with potassium tert-pentylate in THF at 0°C leads to the formation of 3-amino-4H-benzo[b] wikipedia.orgwikipedia.orgdioxepine-2-carbonitrile in 73% yield. scribd.com This suggests that under basic conditions, the active methylene group of this compound could potentially react with the formyl group in an intramolecular fashion, although this would be an aldol-type condensation rather than a true Thorpe-Ziegler reaction.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene compound. wikipedia.orgnih.gov Given that this compound possesses both an aldehyde and an active methylene-nitrile group, it could theoretically undergo an intermolecular Gewald reaction, reacting with itself in the presence of sulfur and a base. More plausibly, it could serve as the activated nitrile component, reacting with a different ketone or aldehyde to produce a highly substituted 2-aminothiophene.

A general scheme for the synthesis of chromene derivatives, another class of heterocycles, involves a three-component reaction of a phenol, a methylene-active compound, and an aryl aldehyde. nih.gov This highlights the potential for the functional groups within this compound to participate in similar multicomponent strategies for heterocycle synthesis.

Beckmann Rearrangement of Derived Oximes

The formyl group of this compound can be readily converted to an aldoxime upon treatment with hydroxylamine. This derived oxime is a substrate for the Beckmann rearrangement, an acid-catalyzed transformation of an oxime to an amide or, in the case of aldoximes, a nitrile. masterorganicchemistry.comwikipedia.org The rearrangement is typically promoted by acids or other reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org

For the oxime derived from this compound, the Beckmann rearrangement would be expected to proceed via dehydration to yield 4-(cyanomethoxy)benzonitrile. This transformation provides a pathway to convert the aldehyde functionality into a second nitrile group. The reaction is generally achieved by converting the oxime's hydroxyl group into a good leaving group, followed by a hydride shift which breaks the N-O bond and leads to the formation of the nitrile after deprotonation. masterorganicchemistry.com A variety of catalysts, including mercury(II) complexes and phenyl dichlorophosphate, have been shown to facilitate the Beckmann rearrangement for a wide range of oximes under mild conditions. nih.govnih.gov

| Reaction | Reactant Functional Group | Potential Product | Key Reagents |

| Beckmann Rearrangement | Aldoxime (from -CHO) | Nitrile | H+, PCl5, TsCl wikipedia.org |

Reactivity of the Phenoxy Moiety

The phenoxy moiety consists of the ether linkage (-O-) and the benzene (B151609) ring. Its reactivity is primarily centered on two main transformations: cleavage of the ether bond and electrophilic substitution on the aromatic ring.

Ether Cleavage: Aryl-alkyl ethers, such as this compound, can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Nucleophilic attack by the halide ion (I⁻ or Br⁻) then occurs. For this specific molecule, the attack will happen at the methylene carbon (-CH₂-CN) via an Sₙ2 mechanism, as nucleophilic substitution on an sp²-hybridized aromatic carbon is disfavored. masterorganicchemistry.comlibretexts.org The products of this cleavage would be 4-hydroxybenzaldehyde (B117250) and iodoacetonitrile (B1630358) (or bromoacetonitrile). Diaryl ethers are generally resistant to acid cleavage. libretexts.org

| Reaction | Reactant Moiety | Potential Products | Key Reagents |

| Ether Cleavage | Aryl-alkyl ether | 4-Hydroxybenzaldehyde + Haloacetonitrile | HI, HBr (strong acid) masterorganicchemistry.comlibretexts.org |

| Electrophilic Substitution | Benzene Ring | Substituted this compound | HNO₃/H₂SO₄, Br₂/FeBr₃, etc. masterorganicchemistry.com |

Cascade and Multicomponent Reactions

Cascade reactions, where subsequent reactions occur due to the functionality formed in a previous step, and multicomponent reactions (MCRs), which combine three or more starting materials in a single pot, are highly efficient synthetic strategies. This compound is well-suited for these reactions due to its aldehyde and active methylene functionalities.

A study by Armstrong et al. utilized a very close analogue, 2-(4-formylphenoxy)acetic acid, in a solid-phase Ugi multicomponent reaction. mdpi.com The aldehyde was attached to a resin and successfully participated in the Ugi reaction, demonstrating the accessibility and reactivity of the formyl group in this molecular framework for complex bond-forming sequences. mdpi.com This strongly supports the potential for this compound to act as the aldehyde component in various MCRs.

The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org The Ugi four-component reaction (U-4CR) adds a primary amine to this mixture to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.orgnih.gov In both cases, this compound could serve as the aldehyde component, reacting with various isocyanides, carboxylic acids, and amines to rapidly generate a library of complex peptidomimetic structures.

Intramolecular Hydroacylation Reactions

Intramolecular hydroacylation is a process where an aldehyde adds across a tethered unsaturated bond, such as an alkene or alkyne, to form a cyclic ketone. researchgate.net In the case of this compound, a potential, albeit unconventional, intramolecular hydroacylation could be envisioned as a cyclization between the aldehyde and the nitrile group. This would be analogous to a Thorpe-Ziegler reaction but initiated by the aldehyde. Metal-free methods using organocatalysts like L-proline have been developed for the intramolecular hydroacylation of 2-vinylbenzaldehydes, showcasing that such cyclizations can be achieved under relatively mild, green conditions. rsc.org

Stetter Reactions and Related Cyclizations

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, such as an enone or acrylate. irapa.orgirapa.orgorganic-chemistry.org The reaction is typically catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion, which reverses the polarity (umpolung) of the aldehyde proton, turning the carbonyl carbon into a nucleophile. irapa.orgnih.gov

The aldehyde group of this compound makes it an ideal candidate to serve as the acyl anion precursor in a Stetter reaction. It could react with a variety of Michael acceptors to form 1,4-dicarbonyl compounds or related structures.

| Reaction Type | Role of this compound | Potential Reaction Partners | Potential Product Class |

| Ugi Reaction wikipedia.org | Aldehyde Component | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides |

| Passerini Reaction wikipedia.org | Aldehyde Component | Isocyanide, Carboxylic Acid | α-Acyloxy Amides |

| Stetter Reaction irapa.org | Acyl Anion Precursor | α,β-Unsaturated Ketones/Esters | 1,4-Dicarbonyl Compounds |

Derivatives and Analogues of 2 4 Formylphenoxy Acetonitrile: Synthesis and Structural Diversification

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound. iosrjournals.orgekb.eg The formyl group of 2-(4-formylphenoxy)acetonitrile serves as the carbonyl component for this reaction.

The synthesis typically involves the reaction of this compound with various primary amines. researchgate.net This reaction is often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) and can be catalyzed by acid or base. iosrjournals.org For instance, reacting alkyl 2-(2-formylphenoxy)alkanoates with anilines yields the corresponding Schiff bases. researchgate.net A similar approach can be applied to this compound. The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to form the stable imine or Schiff base. iosrjournals.org

A variety of substituted anilines and other primary amines can be used to generate a library of Schiff base derivatives, each with unique electronic and steric properties. ekb.eg

Table 1: Synthesis of Schiff Base Derivatives

| Aldehyde Precursor | Amine | Product |

|---|

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (TZDs) are an important class of heterocyclic compounds. researchgate.net Derivatives of TZD can be synthesized from this compound via the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione. nih.gov

The synthesis is typically carried out by reacting this compound with thiazolidine-2,4-dione in the presence of a weak base catalyst like piperidine (B6355638) or sodium acetate (B1210297). nih.govnih.gov The reaction results in the formation of a benzylidene derivative, specifically 5-(4-((cyanomethyl)oxy)benzylidene)thiazolidine-2,4-dione. The resulting product features the TZD ring system attached to the phenoxyacetonitrile (B46853) moiety through a double bond. frontiersin.org

Table 2: Knoevenagel Condensation for Thiazolidine-2,4-dione Synthesis

| Aldehyde | Active Methylene Compound | Product |

|---|

α-Aminophosphonate Analogues

α-Aminophosphonates, which are structural analogues of α-amino acids, can be synthesized from this compound through the Kabachnik-Fields reaction. nih.gov This is a one-pot, three-component reaction involving an aldehyde, an amine, and a dialkyl phosphite. nih.govtandfonline.com

The synthesis begins with the reaction of ethyl 2-(4-formylphenoxy)acetate (a close derivative of the title compound) with a primary amine to form a Schiff base intermediate. nih.govtandfonline.com This imine then reacts with a dialkyl phosphite, such as diethyl phosphite, in a nucleophilic addition reaction to yield the α-aminophosphonate. nih.gov The reaction can be catalyzed by various Lewis or Brønsted acids. nih.govrsc.org For instance, a series of α-aminophosphonate derivatives have been synthesized from Schiff bases derived from 2-(4-formylphenoxy)acetohydrazide and various amines, followed by the addition of triphenylphosphite. nih.govtandfonline.com

Table 3: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction

| Aldehyde Component | Amine Component | Phosphorus Reagent | Product |

|---|

Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives are bicyclic heteroaromatic compounds that can be synthesized from this compound. The classical method for preparing quinoxalines involves the condensation of a 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. nih.gov

To utilize this compound in this synthesis, it can be reacted with an appropriate o-phenylenediamine derivative. The reaction typically proceeds by refluxing the reactants in a solvent like ethanol, often with an acid catalyst. researchgate.net In this reaction, the formyl group of this compound reacts with the diamine to form the quinoxaline ring. This method allows for the synthesis of 2-(4-((cyanomethyl)oxy)phenyl)quinoxaline and its substituted analogues. Various catalysts, including copper sulfate, iodine, and nano-TiO2, have been employed to facilitate this type of condensation under milder conditions. nih.gov

Table 4: Synthesis of Quinoxaline Derivatives

| Aldehyde | Diamine | Product |

|---|

Cyclotriphosphazene (B1200923) Derivatives Bearing Formylphenoxy Moieties

Cyclotriphosphazenes are inorganic heterocyclic compounds with a ring composed of alternating phosphorus and nitrogen atoms. mdpi.com Derivatives bearing formylphenoxy moieties can be synthesized by the nucleophilic substitution of chlorine atoms on hexachlorocyclotriphosphazene (HCCP) with a hydroxy-substituted benzaldehyde (B42025).

For example, hexakis(4-formylphenoxy)cyclotriphosphazene can be synthesized by reacting HCCP with 4-hydroxybenzaldehyde (B117250). usm.edu A similar strategy can be employed using a precursor to this compound. The synthesis of hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene was achieved by reacting hexachlorocyclotriphosphazene with 4-hydroxy-3-methoxybenzaldehyde in acetonitrile (B52724) in the presence of potassium carbonate. researchgate.net These reactions lead to the formation of highly substituted, star-shaped molecules where multiple formylphenoxy units are attached to the central cyclotriphosphazene core. researchgate.net These formyl groups can then be further reacted, for instance, in a condensation reaction with malonic acid to yield hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene. mdpi.com

Table 5: Synthesis of Cyclotriphosphazene Derivatives

| Starting Material | Reagent | Product |

|---|

Indole (B1671886) and Benzofuran (B130515) Fused Heterocyclic Systems

The reactivity of this compound also allows for its use in the construction of more complex fused heterocyclic systems containing indole and benzofuran motifs.

One approach involves a palladium-catalyzed reaction. For instance, benzoyl-substituted benzofuran heterocycles have been synthesized by reacting 2-(2-formylphenoxy)acetonitriles with aryl boronic acids. nih.gov This methodology suggests that this compound could potentially undergo similar coupling reactions to form benzofuran derivatives. Another strategy involves the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with various partners to create benzofuro[3,2-b]indol-3-one derivatives. nih.gov Furthermore, copper-catalyzed [3+2] cycloaddition reactions of indole derivatives with quinones have been developed to construct indole-tethered benzofuran scaffolds. rsc.org These advanced synthetic strategies highlight the potential of using building blocks derived from or analogous to this compound to access complex, polycyclic molecules. researchgate.netrsc.org

Table 6: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-((R-ylimino)methyl)phenoxy)acetonitrile |

| 5-(4-((cyanomethyl)oxy)benzylidene)thiazolidine-2,4-dione |

| Dialkyl (amino(4-((cyanomethyl)oxy)phenyl)methyl)phosphonate |

| 2-(4-((cyanomethyl)oxy)phenyl)quinoxaline |

| Hexakis(4-formylphenoxy)cyclotriphosphazene |

| Hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene |

| Hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene |

| 2-(2-Formylphenoxy)acetonitrile |

| Benzofuro[3,2-b]indol-3-one |

| 2-Nitrobenzofuran |

| Alkyl 2-(2-formylphenoxy)alkanoate |

| Thiazolidine-2,4-dione |

| Ethyl 2-(4-formylphenoxy)acetate |

| 2-(4-Formylphenoxy)acetohydrazide |

| o-Phenylenediamine |

| Hexachlorocyclotriphosphazene |

| 4-Hydroxybenzaldehyde |

| 4-Hydroxy-3-methoxybenzaldehyde |

| Malonic acid |

Applications of 2 4 Formylphenoxy Acetonitrile and Its Derivatives in Medicinal Chemistry

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

Derivatives of 2-(4-formylphenoxy)acetonitrile have demonstrated notable antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.

Antibacterial and Antifungal Activities:

The core structure of this compound can be elaborated into various heterocyclic systems known to possess antimicrobial properties. For instance, new acylthiourea derivatives, specifically 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the phenyl ring attached to the thiourea (B124793) nitrogen. researchgate.net Notably, iodine and nitro substituents enhance activity against Gram-negative bacteria, while electron-donating groups like methyl and ethyl favor inhibition of Gram-positive and fungal strains. researchgate.net

Similarly, a series of 2-(3-aryltriaz-2-enyl)acetonitrile derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. jocpr.com These compounds were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and the fungus Candida albicans. jocpr.com Furthermore, the synthesis of 2-amino-4H-pyrans and 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes has yielded compounds with in vitro antibacterial activity, with some showing complete inhibition of bacterial growth at concentrations of 128 microg/mL or less. nih.gov

Carbazole derivatives have also emerged as promising antimicrobial agents. nih.gov Newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives effectively inhibit the growth of Gram-positive bacteria, with some causing over 60% growth inhibition of S. aureus at a concentration of 16 µg/mL. nih.gov The Minimum Inhibitory Concentration (MIC) for several of these compounds against Staphylococcus strains was determined to be 32 µg/mL. nih.gov

A zingerone (B1684294) derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone (ZN22), where the methoxy (B1213986) group is replaced by a nitro group, has demonstrated potent antifungal activity against Aspergillus flavus and Fusarium graminearum. mq.edu.au Another study highlighted the antifungal potential of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) against Candida albicans, showing a synergistic fungicidal effect when combined with fluconazole. gotriple.eu

Derivatives of 1,2,4-oxadiazole (B8745197) have also been investigated for their antifungal properties against various plant pathogenic fungi. nih.gov Compounds 4f and 4q, in particular, displayed significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. nih.gov

Below is a table summarizing the antibacterial and antifungal activities of selected derivatives.

| Derivative Class | Organisms Tested | Key Findings |

| 2-((4-Ethylphenoxy)methyl)benzoylthioureas | Gram-positive bacteria, Gram-negative bacteria, Fungi | Activity dependent on phenyl ring substituents. researchgate.net |

| 2-(3-Aryltriaz-2-enyl)acetonitriles | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Showed antimicrobial activity. jocpr.com |

| 2-Amino-4H-pyrans and 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes | Bacteria | Some compounds showed complete inhibition at ≤128 µg/mL. nih.gov |

| 4-[4-(Benzylamino)butoxy]-9H-carbazole derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans, A. flavus | Effective against Gram-positive bacteria (MIC 32 µg/mL for Staphylococcus). nih.gov |

| 4-(4-Hydroxy-3-nitrophenyl)-2-butanone (ZN22) | A. flavus, F. graminearum | Potent antifungal activity. mq.edu.au |

| 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) | C. albicans | Synergistic effect with fluconazole. gotriple.eu |

| 1,2,4-Oxadiazole derivatives (4f and 4q) | R. solani, F. graminearum, E. turcicum, B. cinerea, C. capsica | Significant antifungal activity, with 4f being more potent than carbendazim (B180503) against E. turcicum. nih.gov |

Antitubercular Activities:

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents. unav.edu Derivatives of this compound are being explored for this purpose. For example, a series of 2-hydroxy-aminoalkyl derivatives of diaryloxy methano phenanthrenes demonstrated in vitro antitubercular activity against M. tuberculosis H37Rv, with MIC values ranging from 3.12 to 25 microg/ml. nih.gov

Furthermore, the synthesis of thiazole (B1198619), oxazole, and imidazole (B134444) derivatives has yielded compounds with good antitubercular activities. nih.gov Several thiazole derivatives, in particular, showed MIC values between 1 µM and 61.2 µM against M. tuberculosis H37Rv. nih.gov The development of pyrazole-containing derivatives is also a promising area of research for new anti-TB agents. capes.gov.br

One study highlighted a benzofuroxan (B160326) derivative, compound 8, as a promising lead for designing new antitubercular drugs. This compound exhibited potent activity against both active and non-replicating Mtb with MIC90 values of 1.10 and 6.62 μM, respectively, and demonstrated sterilizing activity in a mouse model of infection. unav.edu Isosteric replacement of a phenyl group with a furan (B31954) or thiophen ring in certain quinoxaline (B1680401) derivatives also led to a significant increase in antitubercular activity, with compounds 25 and 26 showing MIC90 values of 5.2 and 12.1 μM, respectively. unav.edu

The following table presents data on the antitubercular activity of selected derivative classes.

| Derivative Class | Mtb Strain | Activity (MIC) |

| Benzofuroxan derivative (Compound 8) | Active Mtb | MIC90: 1.10 µM unav.edu |

| Benzofuroxan derivative (Compound 8) | Non-replicating Mtb | MIC90: 6.62 µM unav.edu |

| Quinoxaline derivative (Compound 25) | Mtb | MIC90: 5.2 µM unav.edu |

| Quinoxaline derivative (Compound 26) | Mtb | MIC90: 12.1 µM unav.edu |

| 2-Hydroxy-aminoalkyl diaryloxy methano phenanthrenes | M. tuberculosis H37Rv | 3.12-25 µg/ml nih.gov |

| Thiazole derivatives | M. tuberculosis H37Rv | 1-61.2 µM nih.gov |

Anticancer and Antitumor Potentials

The versatility of the this compound scaffold has been exploited to create derivatives with significant anticancer and antitumor properties. These compounds often target key cellular processes involved in cancer progression, such as cell proliferation and tubulin polymerization.

A series of 2-phenylacrylonitrile (B1297842) derivatives have been synthesized and evaluated for their selective anticancer activity as tubulin inhibitors. nih.gov One derivative, compound 1g2a, demonstrated outstanding antitumor activity both in vitro and in vivo, with the potential for further development as a highly effective and minimally toxic agent. nih.gov This compound was found to inhibit the proliferation of HCT116 and BEL-7402 cancer cells by arresting them in the G2/M phase of the cell cycle and inhibiting tubulin polymerization. nih.gov

Derivatives of 2-amino-substituted-1,4-naphthoquinone have also shown promise in ovarian cancer cells. zendy.io Compound 13, which contains a metal-chelating moiety, exhibited potent cytotoxic activity with IC50 values below 10 μM in A2780, SKOV3, and OVCAR3 ovarian cancer cell lines. zendy.io

Furthermore, analogues of the antitumor agent 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469) have been synthesized and evaluated. nih.gov These studies have helped to establish a pharmacophore hypothesis for the active site. nih.gov

The table below summarizes the anticancer activity of some of these derivatives.

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| 2-Phenylacrylonitrile derivative (1g2a) | HCT116, BEL-7402 | Inhibited cell proliferation via G2/M arrest and tubulin polymerization inhibition. nih.gov |

| 2-Amino-substituted-1,4-naphthoquinone (Compound 13) | A2780, SKOV3, OVCAR3 | Potent cytotoxic activity (IC50 < 10 μM). zendy.io |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant anticancer activity. nih.gov |

| 5-Methyl-2-[(un)substitutedphenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives | PC-3, A431 | Compounds 4g, 4j, and 4k showed strong inhibitory activities against PC-3 cells (IC50 values of 2.8, 3.1, and 3.0 µg/mL, respectively). |

Antidiabetic and Hypoglycemic Activities

Derivatives originating from the this compound framework have shown potential as antidiabetic and hypoglycemic agents. Research in this area focuses on developing compounds that can effectively manage blood glucose levels.

A new series of quinoxalinone derivatives (5a–5p, 6a–6n) were designed and evaluated for their hypoglycemic activity. frontiersin.org Compounds 5i and 6b demonstrated stronger hypoglycemic effects than the lead compounds and were comparable to the positive control, Pioglitazone. frontiersin.org These compounds may exert their effects by mitigating cellular oxidative stress and modulating the interactions of glucose transporters like GLUT4, SGLT2, and GLUT1. frontiersin.org Further studies revealed that both 5i and 6b could reduce glucose levels and alleviate insulin (B600854) resistance in a concentration-dependent manner. frontiersin.org

In another study, novel 9-N-alkyltetrahydroberberine derivatives were synthesized and evaluated for their hypoglycemic activity. nih.gov Compound 3c, in particular, showed a broad range of effective doses and did not cause fatal hypoglycemia, unlike some of the other derivatives. nih.gov

The table below highlights the findings related to the antidiabetic and hypoglycemic activities of these derivatives.

| Derivative Class | Model | Key Findings |

| Quinoxalinone derivatives (5i and 6b) | Insulin-resistant LO2 cells, HK-2 cells | Stronger hypoglycemic effects than Pioglitazone; reduced glucose levels and alleviated insulin resistance. frontiersin.org |

| 9-N-Alkyltetrahydroberberine derivative (3c) | Mouse model | Showed a broad range of effective doses for hypoglycemic activity without significant toxicity. nih.gov |

| ((Benzyloxy)phenyl)propanoic acid with aminobornyl moiety | HepG2 cells, CD-1 mice | Increased glucose uptake in cells and showed a pronounced hypoglycemic effect in an oral glucose tolerance test. nih.gov |

Antiviral Applications (e.g., Anti-COVID-19, Anti-HIV)

The chemical scaffold of this compound has been a starting point for the development of compounds with antiviral properties, including activity against HIV.

Research into anti-HIV agents has led to the synthesis of novel 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-beta-D-arabinofuranosyl) nucleoside analogs. nih.gov Compounds 1b (thymine analog) and 2 (cytosine analog) exhibited potent anti-HIV-1 activity with IC50 values of 86 nM and 1.34 nM, respectively, without significant cytotoxicity. nih.gov Compound 2 was found to be 35-fold more potent than AZT against wild-type HIV and retained nanomolar activity against resistant strains. nih.gov

Another class of compounds, 3′R,4′R-di-O-(−)-camphanoyl-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DCP) derivatives, has also shown potent anti-HIV activity. nih.gov New DCP analogs 5, 9, 14, and 22 exhibited potent activity against the HIVNL4-3 strain with EC50 values ranging from 0.036 μM to 0.14 μM. nih.gov

A nitrobenzene (B124822) derivative, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860), was found to inhibit 11 of 12 picornaviruses at non-toxic concentrations. nih.gov The compound appears to act by inhibiting an early event in viral replication after uncoating, which is necessary for the synthesis of the majority of viral RNA. nih.gov

The following table summarizes the anti-HIV activity of some of these derivatives.

| Derivative | Virus | Activity |

| 1-(2'-Deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)thymine (1b) | HIV-1 | IC50: 86 nM nih.gov |

| 1-(2'-Deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)cytosine (2) | HIV-1 | IC50: 1.34 nM nih.gov |

| DCP analog 5 | HIVNL4-3 | EC50: 0.036-0.14 µM nih.gov |

| DCP analog 9 | HIVNL4-3 | EC50: 0.036-0.14 µM nih.gov |

| DCP analog 14 | HIVNL4-3 | EC50: 0.036-0.14 µM nih.gov |

| DCP analog 22 | HIVNL4-3 | EC50: 0.036-0.14 µM nih.gov |

| 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) | Picornaviruses | Inhibited 11 of 12 tested viruses. nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives based on the this compound structure have been investigated for their potential as anti-inflammatory and analgesic agents.

A study on benzylideneacetophenone derivatives revealed that compounds 1e, 1m, and 1l exhibited anti-inflammatory activity equivalent to the reference drug indomethacin (B1671933) in a carrageenan-induced rat paw edema assay. nih.gov The same study also found that these compounds possessed antioxidant and antiulcer activities. nih.gov

The following table presents data on the anti-inflammatory activity of these derivatives.

| Derivative | Assay | Key Findings |

| Benzylideneacetophenone (1e) | Carrageenan-induced rat paw edema | Equivalent activity to indomethacin. nih.gov |

| Benzylideneacetophenone (1m) | Carrageenan-induced rat paw edema | Equivalent activity to indomethacin. nih.gov |

| Benzylideneacetophenone (1l) | Carrageenan-induced rat paw edema | Equivalent activity to indomethacin. nih.gov |

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various therapeutic effects.

In the development of antitumor agents based on the 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469) scaffold, SAR studies dissected the parent structure into three regions to understand the impact of chemical modifications. nih.gov It was found that a halogen substituent at the 7-position of the quinoxaline ring was critical for high antitumor activity. nih.gov

For anti-HIV DCP analogs, SAR studies indicated that the steric effects of substitutions at positions -2, -3, and -6 of the chromone (B188151) system influence antiviral activity. nih.gov Appropriate alkyl substitution at position-2 was found to be crucial for maintaining high activity against both wild-type and multi-RT inhibitor-resistant strains. nih.gov

In the context of antifungal 2,4-dihydroxy-5-methylacetophenone derivatives, SAR studies showed that an increase in the chain length of linear alkyl ketones led to enhanced antifungal activities, and branched alkyl ketones were more potent than linear ones.

SAR analysis of benzylideneacetophenone derivatives with anti-inflammatory activity revealed that the presence of electron-donating groups at the para-position of both aromatic rings appeared to enhance anti-inflammatory, antioxidant, and antiulcer activity. nih.gov

For 1,2,4-oxadiazole derivatives with antifungal activity, SAR studies indicated that when the Ar2 benzene (B151609) ring is polysubstituted, the activity of the derivative with 3,4-dihydroxy (4f) is better than those with 3,4-dimethoxy (4b), 3,5-dihydroxy (4e), and 3,4,5-trihydroxy (4g) substitutions. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking and ligand-receptor interaction studies are computational techniques that provide insights into how a molecule binds to its target receptor, guiding the design of more potent and selective drugs.

In the study of benzofuroxan derivatives as antitubercular agents, microarray-based studies suggested that the lead compound, compound 8, inhibits the process of translation. unav.edu

For anticancer 2-phenylacrylonitrile derivatives, molecular docking analyses indicated that the compound 1g2a may exert its anticancer effects by inhibiting tubulin. nih.gov

In the development of antidiabetic quinoxalinone derivatives, molecular docking suggested that SGLT2 and GLUT1 are likely key targets for compound 6b. frontiersin.org By inhibiting these glucose transporters, the compound could reduce glucose reabsorption and lower blood glucose levels. frontiersin.org

Molecular docking simulations of antifungal 1,2,4-oxadiazole derivatives showed that compounds 4f and 4q interact with the target protein, succinate (B1194679) dehydrogenase (SDH), through hydrogen bonds and hydrophobic interactions. nih.gov Specifically, 4q can form hydrogen bonds with TRP173 and ILE27 of SDH, while 4f forms hydrogen bonds with TYR58, TRP173, and SER39, explaining the possible mechanism of action. nih.gov

Applications in Materials Science and Advanced Functional Materials

Role as Building Blocks for Novel Polymeric Materials

While not extensively commercialized, the inherent chemical functionalities of 2-(4-Formylphenoxy)acetonitrile position it as a promising monomer for the synthesis of novel polymeric materials. The presence of both a formyl (aldehyde) and a nitrile group allows for its participation in various polymerization reactions.

Theoretically, the formyl group can engage in polycondensation reactions with suitable co-monomers. For instance, reaction with diamines could lead to the formation of poly(azomethine)s or Schiff base polymers, a class of materials known for their thermal stability and semiconducting properties. The nitrile group offers another route for polymerization. It can be hydrolyzed to a carboxylic acid, which can then be used in polyester (B1180765) or polyamide synthesis. Furthermore, certain catalytic systems can initiate polymerization directly through the nitrile's triple bond.

The rigid phenoxy ring in the monomer's backbone would be expected to impart thermal stability and mechanical strength to the resulting polymers. The ether linkage provides a degree of flexibility, while the polar nitrile group can enhance intermolecular interactions and solubility in specific solvents. These characteristics suggest potential applications in areas such as high-performance plastics and specialty polymers. For example, polymers derived from biomass, such as those from furilydenepropanenitrile derivatives obtained from 5-hydroxymethylfurfural, showcase the utility of nitrile-containing monomers in creating sustainable materials. nih.gov The principles of atom transfer radical polymerization (ATRP) could also be applied to derivatives of this compound to create well-defined block copolymers with unique properties. science.gov

Development of Fluorescent Dyes and Probes

The development of fluorescent dyes and molecular probes for sensing and imaging is a significant area of materials science. The aldehyde functionality of this compound makes it an excellent candidate for the synthesis of Schiff base-derived fluorescent compounds. science.govresearchgate.net

Schiff base condensation is a straightforward and efficient reaction where an aldehyde reacts with a primary amine to form an imine or Schiff base. nih.govresearchgate.net By reacting this compound with an amino-substituted fluorophore, a new, larger conjugated system can be created, often resulting in altered and potentially enhanced photophysical properties. This modular approach allows for the rational design of fluorescent dyes with tailored absorption and emission wavelengths. For example, reacting it with an amino-functionalized coumarin, rhodamine, or naphthalimide could yield probes for specific analytes or cellular environments. A patent for a Schiff base copper ion fluorescent probe describes a similar synthetic strategy, where a substituted salicylaldehyde (B1680747) is reacted with an amine-containing intermediate to generate the final probe. google.com

The resulting dyes could have applications in:

Bio-imaging: Probes designed to be "turn-on" fluorescent sensors can light up in the presence of a specific metal ion or biomolecule.

Chemosensors: The fluorescence of the dye might be quenched or enhanced upon binding to a target analyte, allowing for quantitative detection. nih.gov

Organic Light-Emitting Diodes (OLEDs): The core structure could be integrated into larger molecules used as emitters in OLED devices.

Synthesis of Phthalocyanine (B1677752) Derivatives

One of the most well-documented applications for molecules structurally similar to this compound is in the synthesis of phthalocyanine derivatives. Phthalocyanines are large, aromatic macrocyclic compounds, analogous to naturally occurring porphyrins, that are renowned for their intense blue-green colors and exceptional stability. researchgate.netnih.gov They are widely used as industrial pigments, chemical sensors, and in photodynamic therapy. researchgate.net

The standard synthesis of phthalocyanines involves the cyclotetramerization of four phthalonitrile (B49051) (1,2-dicyanobenzene) units. researchgate.netnih.gov Therefore, this compound can serve as a precursor to a substituted phthalonitrile. For example, a related compound, 3-[5-(diethylamino)-2-formylphenoxy]phthalonitrile, has been successfully used to synthesize nonperipherally tetra-substituted metallophthalocyanines (M-Pcs). nih.gov In this process, four molecules of the substituted phthalonitrile are heated in the presence of a metal salt (e.g., CoCl₂, CuCl₂, MnCl₂) to form the final metallophthalocyanine. nih.gov

The resulting phthalocyanines, bearing four formylphenoxy groups, exhibit unique electrochemical and optical properties. The bulky substituents improve solubility in organic solvents, preventing the aggregation that often plagues unsubstituted phthalocyanines. nih.gov The electronic properties can be fine-tuned by changing the central metal ion. worldscientific.comresearchgate.net

Table 1: Electrochemical and Optical Properties of Metallophthalocyanines Derived from a Formylphenoxy-Substituted Phthalonitrile Precursor

| Compound | Q-band λmax (nm) in THF | B-band λmax (nm) in THF | First Reduction E1/2 (V) vs Ag/AgCl | Second Reduction E1/2 (V) vs Ag/AgCl |

|---|---|---|---|---|

| n-TY-Co | 678 | 311 | -1.02 | -1.45 |

| n-TY-Cu | 697 | 340 | -1.06 | -1.48 |

| n-TY-Mn | 795 | 345 | -0.66 | -1.00 |

Data sourced from a study on nonperipherally tetra-[5-(diethylamino)-2-formylphenoxy] substituted metallophthalocyanines. nih.gov

These phthalocyanine derivatives have shown potential for creating electropolymeric films, where the molecules are coated onto an electrode surface during oxidation, opening up applications in sensor development and electrocatalysis. nih.govmarmara.edu.tr

Amphiphilic Derivatives for Self-Assembly and Supramolecular Structures

Amphiphilic molecules, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, can spontaneously organize into ordered structures like micelles, vesicles, and nanotubes in a process called self-assembly. These supramolecular structures are at the forefront of nanotechnology and have applications in drug delivery, catalysis, and nanomaterials fabrication.

This compound can be chemically modified to create such amphiphilic derivatives. The aromatic ring and nitrile group can act as the hydrophobic portion, while the formyl group provides a reactive handle to introduce a hydrophilic head.

Reduction and Etherification: The formyl group can be reduced to a hydroxyl group (-CH₂OH). This alcohol can then be reacted with a molecule like polyethylene (B3416737) glycol (PEG) to create a large, water-soluble hydrophilic head.

Oxidation: The formyl group can be oxidized to a carboxylic acid (-COOH). At neutral or basic pH, this group will deprotonate to form a carboxylate (-COO⁻), a classic hydrophilic head group.

Schiff Base Condensation: The formyl group can be reacted with a hydrophilic amine, such as an amino-functionalized sugar or a short polyether chain, to attach a polar head. acs.org

Once synthesized, these amphiphilic derivatives would be expected to self-assemble in aqueous solutions. For instance, a derivative with a bulky hydrophilic head and a single hydrophobic tail might form spherical micelles. If the balance between the hydrophilic and hydrophobic parts is right, they could form bilayer vesicles (polymersomes), which are hollow spheres capable of encapsulating hydrophilic drugs. nih.govnih.govacs.org The study of benzaldehyde-functionalized polymer vesicles demonstrates that the aldehyde group itself can be a key component in the formation and subsequent functionalization of such self-assembled structures. researchgate.netwustl.edu

Exploration in Optical and Electronic Materials

The derivatives of this compound are actively being explored for their use in advanced optical and electronic materials, primarily through their incorporation into larger, functional systems like phthalocyanines. nih.govresearchgate.net

The electronic properties of materials are governed by their molecular orbitals. Phthalocyanines synthesized from precursors like this compound possess a rich electronic structure. nih.gov They exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, particularly the intense "Q-band," which is characteristic of the phthalocyanine macrocycle. nih.gov This strong absorption makes them suitable for applications in:

Organic Photovoltaics (OPVs): As light-absorbing materials in the active layer of solar cells. researchgate.net

Optical Data Storage: Their absorption properties can be altered by laser light, a principle used in CD-R and DVD-R discs.

Non-linear Optics: Materials that exhibit changes in their optical properties under intense light, with applications in optical switching and frequency doubling.

The electrochemical behavior of these derivatives is also of significant interest. As shown in the table above, metallophthalocyanines derived from a similar precursor undergo multiple, reversible redox reactions. nih.gov This electrochemical activity makes them candidates for:

Electrochromic Materials: Materials that change color upon the application of an electrical voltage, used in smart windows and displays. marmara.edu.tr

Chemical Sensors: The redox potentials can shift upon binding of an analyte, providing a detectable signal.

Organic Field-Effect Transistors (OFETs): The ability to be both oxidized and reduced allows them to function as p-type or n-type semiconductors, the fundamental components of transistors. rsc.org

Furthermore, the formyl groups on the periphery of these phthalocyanine macrocycles remain available for further chemical modification, allowing them to be grafted onto polymers or surfaces, creating multifunctional materials with combined optical, electronic, and structural properties.

Advanced Spectroscopic Characterization Techniques for 2 4 Formylphenoxy Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of specific nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 2-(4-Formylphenoxy)acetonitrile provides definitive information about the number, connectivity, and electronic environment of the hydrogen atoms in the molecule. Based on its structure and data from analogous compounds like 4-formylbenzonitrile and other parasubstituted benzene (B151609) derivatives, a distinct pattern of signals is expected. rsc.org

The spectrum should feature three main groups of signals:

Aldehydic Proton (CHO): A highly deshielded singlet is anticipated in the range of δ 9.9-10.1 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. For instance, the aldehydic proton of 4-formylbenzonitrile appears at approximately δ 10.1 ppm. rsc.org

Aromatic Protons (C₆H₄): The parasubstituted benzene ring will give rise to an AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing formyl group (H-3, H-5) are expected to resonate further downfield (approximately δ 7.9-8.0 ppm) than the protons ortho to the electron-donating ether linkage (H-2, H-6), which are anticipated around δ 7.1-7.2 ppm.

Methylene (B1212753) Protons (OCH₂CN): A singlet corresponding to the two equivalent protons of the methylene group adjacent to the ether oxygen and the nitrile group is expected. Its chemical shift would likely fall in the range of δ 4.8-5.0 ppm, influenced by the deshielding effects of the neighboring oxygen and cyano group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |

| Aromatic (ortho to -CHO) | 7.9 - 8.0 | Doublet (d) |

| Aromatic (ortho to -O-) | 7.1 - 7.2 | Doublet (d) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected, as the para-substituted ring has four unique carbon environments.

The predicted chemical shifts are:

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 190-192 ppm. The carbonyl carbon of 4-chlorobenzaldehyde, for example, resonates at δ 190.9 ppm. rsc.org

Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in the δ 115-120 ppm region. chemicalbook.comnmrs.io For 4-formylbenzonitrile, the nitrile carbon signal is at δ 117.7 ppm. rsc.org

Aromatic Carbons: Four signals are expected for the benzene ring. The carbon attached to the formyl group (C-4) and the carbon attached to the ether oxygen (C-1) will be quaternary and readily identifiable. The C-4 carbon, bonded to the electron-withdrawing aldehyde, is expected around δ 138-140 ppm. The C-1 carbon, bonded to the electron-donating oxygen, would be further downfield, around δ 160-162 ppm. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will appear in the typical aromatic region of δ 115-135 ppm.

Methylene Carbon (OCH₂CN): The methylene carbon, situated between the ether oxygen and the nitrile group, is expected to resonate in the δ 55-65 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C HO) | 190 - 192 |

| Aromatic (C-O) | 160 - 162 |

| Aromatic (C-CHO) | 138 - 140 |

| Aromatic (CH, ortho to -CHO) | 132 - 134 |

| Aromatic (CH, ortho to -O-) | 115 - 117 |

| Nitrile (-C N) | 115 - 120 |

While there is no specific literature on the phosphonated derivatives of this compound, ³¹P NMR spectroscopy would be the definitive technique for characterizing such compounds. ³¹P is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. orgsyn.org

If, for example, the aldehyde group of this compound were converted to a diethyl phosphonate (B1237965) ester via a reaction like the Pudovik or Abramov reaction, ³¹P NMR would be crucial for confirmation. The resulting α-hydroxyphosphonate would exhibit a characteristic signal in the ³¹P NMR spectrum. The chemical shift of this phosphorus atom would typically appear in the range of δ +15 to +25 ppm, relative to a phosphoric acid standard. The presence of coupling to the adjacent proton (the P-C-H proton) would result in a doublet in a proton-coupled ³¹P spectrum, providing further structural confirmation. Conversely, in the ¹H NMR spectrum, the P-C-H proton would appear as a doublet due to coupling with the phosphorus nucleus, with a characteristic coupling constant (JPC). orgsyn.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its structure.

Key expected absorptions include:

C≡N Stretch: A sharp, medium-intensity absorption for the nitrile group is expected in the range of 2210-2260 cm⁻¹. sigmaaldrich.com

C=O Stretch: A strong, sharp absorption for the aldehyde carbonyl group should appear around 1690-1715 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde. calpaclab.com

Aldehyde C-H Stretch: Aldehydes show characteristic C-H stretching bands. Two weak bands are often visible, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹. The latter is particularly diagnostic for the aldehyde group. sigmaaldrich.com

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1400-1600 cm⁻¹ region. calpaclab.com

C-O-C Stretch: The aryl-alkyl ether linkage gives rise to two characteristic C-O stretching bands. The asymmetric C-O-C stretch (Ar-O) is typically stronger and appears around 1200-1275 cm⁻¹, while the symmetric stretch (CH₂-O) appears around 1000-1075 cm⁻¹. calpaclab.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2210 - 2260 | Medium, Sharp |

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong, Sharp |

| Aldehyde | C-H Stretch | ~2830 and ~2730 | Weak |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Ether | Ar-O-C Stretch (asymmetric) | 1200 - 1275 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₇NO₂), the molecular weight is 161.16 g/mol . chemicalbook.com The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 161.

The fragmentation pattern would provide further structural evidence. Key fragmentation pathways would likely involve the most labile bonds and the formation of stable ions or neutral fragments:

Loss of the formyl group: Cleavage of the bond between the aromatic ring and the aldehyde group could result in the loss of a hydrogen atom (M-1) to give a peak at m/z = 160, or the loss of the entire CHO group (M-29) to give a prominent peak at m/z = 132.

Cleavage of the ether bond: Fragmentation could occur at the ether linkage. Cleavage could yield a formylphenoxy radical and a cyanomethyl cation (CH₂CN⁺) at m/z = 40, or more likely, a formylphenoxide ion at m/z = 121 following rearrangement.

Loss of acetonitrile (B52724): A rearrangement followed by cleavage could lead to the loss of acetonitrile (CH₃CN) as a neutral molecule (M-41), resulting in a fragment at m/z = 120, corresponding to a hydroxyphenyl cation radical.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₉H₇NO₂.

The calculated exact mass (monoisotopic mass) for the molecular ion [M]⁺ is 161.04768 Da. An HRMS measurement confirming a mass very close to this value (typically within 5 ppm error) would provide definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Formylbenzonitrile |

| 4-Chlorobenzaldehyde |

| Diethyl phosphonate |

| Acetonitrile |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. nih.gov The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present. For an organic molecule like this compound, which contains a benzene ring, a carbonyl group (C=O), a nitrile group (C≡N), and an ether linkage, the most significant electronic transitions are the π → π* and n → π* transitions. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double or triple bonds, such as the aromatic ring, the formyl group, and the nitrile group in this compound. These transitions are typically high in energy and result in strong absorption bands. nih.gov

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen atoms of the ether and formyl groups, to a π* antibonding orbital. researchgate.net Compared to π → π* transitions, n → π* transitions are lower in energy (occur at longer wavelengths) and have a much lower intensity. researchgate.net

In a study of closely related derivatives, specifically bis(4-formylphenoxy)alkanes, the UV absorption spectra were investigated. These molecules contain the same 4-formylphenoxy chromophore. The research revealed that increasing the length of the alkyl chain connecting the two chromophores resulted in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). nih.govacs.org This indicates a change in the electronic environment of the chromophore. Density functional theory (DFT) calculations supported these findings, indicating that most of the observed UV transitions are of a π–π* nature. nih.gov

Table 1: UV-Vis Spectral Data for Bis(4-formylphenoxy)alkane Derivatives in Acetonitrile This table presents data for derivatives containing the 4-formylphenoxy moiety to illustrate typical electronic transition values.

| Compound | Bridge (-(CH₂)n-) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| 2c | n=2 | 278 | 28,000 |

| 3c | n=3 | 280 | 30,000 |

| 4c | n=4 | 283 | 32,000 |

Data sourced from a study on bis(4-formylphenoxy)alkanes. nih.govacs.org

Analysis of Intramolecular Charge Transfer (ICT)

The structure of this compound features an electron-donating group (the phenoxy ether) and electron-accepting groups (the formyl and nitrile moieties) connected by a π-conjugated system (the benzene ring). This "push-pull" architecture makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT). rsc.org Upon photoexcitation, an electron can be transferred from the donor part of the molecule to the acceptor part, creating a highly polar excited state known as an ICT state. worktribe.com

The existence of an ICT state can be confirmed by observing dual fluorescence: one emission band from the initial, less polar Locally Excited (LE) state and a second, red-shifted band from the more polar ICT state. nih.gov The energy and intensity of the ICT emission are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the ICT state is stabilized, leading to a more pronounced red-shift in the emission spectrum. nih.gov

Research on bis(4-formylphenoxy)alkanes, which share the same push-pull chromophore, has provided direct evidence for this phenomenon. nih.govacs.org In these studies, fluorescence spectra revealed the presence of both LE and ICT emission levels. It was observed that the fluorescence emission from the ICT level was significantly intensified in polar solvents compared to nonpolar solvents, confirming the charge-transfer character of the excited state. nih.govacs.org This confirms that the 4-formylphenoxy group is an effective unit for creating molecules with ICT properties, a key feature in the development of molecular sensors and materials for nonlinear optics.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By irradiating a single crystal with a beam of X-rays, a unique diffraction pattern is produced. The angles and intensities of the diffracted beams are measured, allowing crystallographers to calculate the electron density map of the molecule and, from that, to determine the exact position of each atom, as well as bond lengths and bond angles. wikipedia.orgresearchgate.net

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of related compounds illustrates the type of detailed structural information that can be obtained. For example, the crystal structure of a related phenylacetic acid derivative, 2-(3,4,5-triphenylphenyl)acetic acid, was solved as an acetonitrile solvate. nih.gov Such an analysis provides crucial data including the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the material's bulk properties.

Table 2: Illustrative Crystallographic Data for a Related Compound (2-(3,4,5-Triphenylphenyl)acetic acid acetonitrile monosolvate) This table is provided as an example of the data obtained from an X-ray diffraction experiment on a related molecular structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₀O₂·CH₃CN |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0737 (5) |

| b (Å) | 11.1039 (6) |

| c (Å) | 11.5835 (6) |

| α (°) | 107.025 (4) |

| β (°) | 114.263 (4) |

| γ (°) | 93.898 (4) |

| Volume (ų) | 1102.82 (11) |

| Z (Molecules/unit cell) | 2 |

Data sourced from the crystallographic study of 2-(3,4,5-triphenylphenyl)acetic acid acetonitrile monosolvate. nih.gov

Computational and Theoretical Investigations of 2 4 Formylphenoxy Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in elucidating the properties of 2-(4-Formylphenoxy)acetonitrile and related compounds. nih.gov

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For molecules related to this compound, DFT methods, such as B3LYP with various basis sets, are employed to find the optimized geometry. scispace.comeurjchem.com This process yields important structural parameters like bond lengths and bond angles. For instance, in a study of a related α-aminonitrile, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, extensive theoretical calculations were performed to investigate its structural properties. researchgate.net The optimized geometry provides a foundation for understanding the molecule's steric and electronic characteristics.

The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations. This analysis reveals how electrons are shared between atoms, influencing the molecule's polarity, reactivity, and spectroscopic properties.

Table 1: Selected Optimized Geometrical Parameters for a Related Acetonitrile (B52724) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | ~1.39 |

| C-O (ether) | ~1.37 |

| C=O (aldehyde) | ~1.21 |

| C≡N (nitrile) | ~1.15 |

| C-O-C (ether angle) | ~118° |

| O=C-H (aldehyde angle) | ~120° |

Note: The values in this table are representative and based on typical bond lengths and angles for similar functional groups. Actual values for this compound would be obtained from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic properties. ossila.compearson.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. eurjchem.com For derivatives of phthalonitrile (B49051), a related class of compounds, the HOMO-LUMO energies were calculated to be -7.147 eV and -0.392 eV, respectively, resulting in a large energy gap of 6.755 eV, which points to high chemical stability. researchgate.net In the context of a reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the reaction's feasibility. utdallas.edu

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Energy (eV) |

| EHOMO | Value from specific calculation |

| ELUMO | Value from specific calculation |

| Energy Gap (ΔE) | Calculated as ELUMO - EHOMO |

Note: Specific energy values for this compound require dedicated DFT calculations.